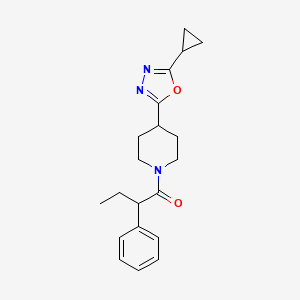

![molecular formula C18H13N3OS2 B2738554 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034433-55-9](/img/structure/B2738554.png)

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

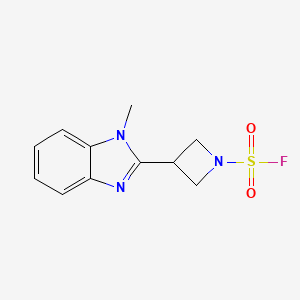

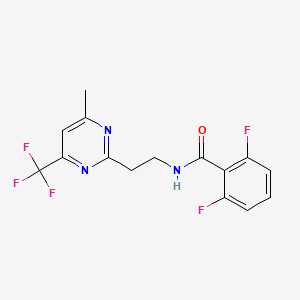

“N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and a nitrogen atom . The compound also includes a benzothiazole group, which is a fused ring structure containing a benzene ring and a thiazole ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical methods for synthesizing thiophene derivatives . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple ring structures. The compound contains a thiophene ring, a pyridine ring, and a benzothiazole group, each of which contributes to the overall structure .Chemical Reactions Analysis

The compound, like many organic compounds, is likely to undergo a variety of chemical reactions. For example, it may participate in condensation reactions, substitution reactions, and possibly redox reactions .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

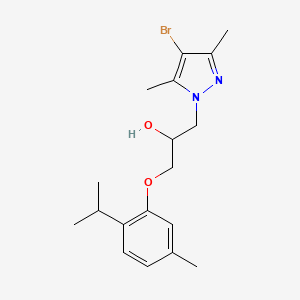

One study highlights the synthesis of thiophenylhydrazonoacetates for heterocyclic synthesis, exploring the reactivity of these compounds toward various nitrogen nucleophiles to yield a diverse range of derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. This research demonstrates the compound's versatility in synthesizing novel heterocyclic structures with potential applications in pharmaceuticals and materials science (Mohareb et al., 2004).

Medicinal Chemistry Applications

Another study involves the synthesis of tetrahydropyrimidine-2-thione and its derivatives, using a key intermediate that showcases the potential of such compounds in developing new therapeutic agents. The study emphasizes the compound's role in creating derivatives with possible medicinal applications (Fadda et al., 2013).

Enzyme Inhibition Studies

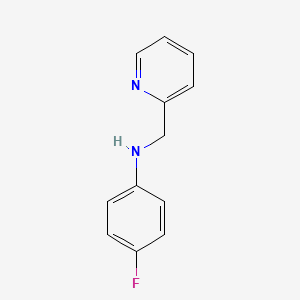

A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting co-activator associated arginine methyltransferase 1 (CARM1) were designed and synthesized. The study shows that the thiophene analogues of these compounds are superior inhibitors compared to those based on thiazole and pyridine, highlighting the compound's relevance in designing enzyme inhibitors (Allan et al., 2009).

Antiallergic Agents Development

Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides demonstrates the compound's potential in developing antiallergic agents. This study shows significant antiallergic activity in a rat model, suggesting potential applications in treating allergic conditions (Honma et al., 1983).

Scalable Synthesis for Therapeutic Agents

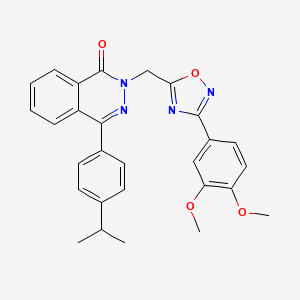

The scalable synthesis of AG-28262, a VEGFR inhibitor, is described, involving key steps that demonstrate the utility of such compounds in large-scale pharmaceutical manufacturing. This research underscores the importance of developing efficient synthesis routes for potential therapeutic agents (Scott et al., 2006).

Orientations Futures

The future directions for research on “N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” could include further exploration of its biological activities, potential medicinal uses, and its synthesis methods . Additionally, more detailed studies on its physical and chemical properties could also be beneficial.

Propriétés

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-17(18-21-13-6-1-2-7-14(13)24-18)20-11-12-5-3-9-19-16(12)15-8-4-10-23-15/h1-10H,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXJKBMCSGJQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)

![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)

![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2738493.png)